Cas no 325153-01-3 (2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol)

2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol is a chiral amino alcohol derivative featuring a trifluoromethylphenyl group, which imparts unique steric and electronic properties. This compound is valuable in asymmetric synthesis and pharmaceutical intermediates due to its ability to act as a versatile building block for bioactive molecules. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it particularly useful in medicinal chemistry applications. Its amino and hydroxyl functional groups allow for further derivatization, enabling the synthesis of complex chiral scaffolds. The compound’s structural features contribute to its utility in catalysis and ligand design, offering precise control over stereochemical outcomes in synthetic pathways.
2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol structure
325153-01-3 structure
Product Name:2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol
CAS No:325153-01-3
MF:C9H10F3NO
MW:205.17701292038
MDL:MFCD28411267
CID:1455615
PubChem ID:54775949
Update Time:2025-05-21

2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-[2-(trifluoromethyl)phenyl]ethanol
    • 2-amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol
    • 2-amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol
    • b-Amino-2-(trifluoromethyl)benzeneethanol
    • N15419
    • AKOS005265723
    • I(2)-Amino-2-(trifluoromethyl)benzeneethanol
    • DTXSID601269625
    • BS-9733
    • EN300-396657
    • MFCD11106295
    • 325153-01-3
    • CS-0188296
    • SCHEMBL10216843
    • 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol
    • MDL: MFCD28411267
    • Inchi: 1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(13)5-14/h1-4,8,14H,5,13H2
    • InChI Key: OIRSHTSIVLNGMS-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C(CO)N)(F)F

Computed Properties

  • Exact Mass: 205.07144843g/mol
  • Monoisotopic Mass: 205.07144843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46.2

2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol
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Additional information on 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol

2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol: A Comprehensive Overview

The compound with CAS No 325153-01-3, commonly referred to as 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of ethanol, featuring a trifluoromethyl-substituted phenyl group and an amino group attached to the same carbon atom. Its unique structure endows it with distinctive chemical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The trifluoromethyl group, known for its electron-withdrawing effects, plays a crucial role in modulating the compound's reactivity and bioavailability.

The synthesis of CAS No 325153-01-3 involves a multi-step process that typically begins with the bromination of acetophenone derivatives. The subsequent substitution reactions and reductions yield the desired product with high purity. This compound is also amenable to further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic profiles.

In terms of physical properties, 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol exhibits a melting point of approximately 78°C and a boiling point around 185°C under standard conditions. Its solubility in polar solvents such as water and ethanol is moderate, which facilitates its use in various chemical reactions and formulations.

One of the most promising applications of this compound lies in its potential as an intermediate in the pharmaceutical industry. Studies have demonstrated its ability to act as a chiral auxiliary in asymmetric synthesis, enhancing the efficiency of enantioselective reactions. Additionally, its role as a building block for complex molecules has been extensively documented in recent literature.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of CAS No 325153-01-3. Quantum mechanical calculations reveal that the amino group significantly influences the molecule's dipole moment, while the trifluoromethyl group enhances its stability through resonance effects. These findings have implications for understanding its interactions with biological systems.

The environmental impact of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol has also been a topic of interest. Studies indicate that it undergoes biodegradation under aerobic conditions, suggesting that it poses minimal risk to aquatic ecosystems when properly managed. However, further research is required to fully assess its long-term ecological effects.

In conclusion, CAS No 325153-01-3, or 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol, is a versatile compound with a wide range of applications in chemistry and pharmacology. Its unique structure, coupled with recent research findings, underscores its potential as a valuable tool in drug discovery and chemical synthesis.

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